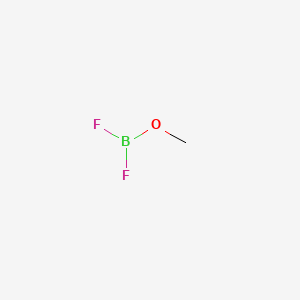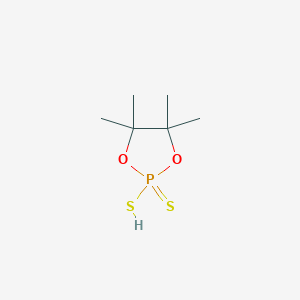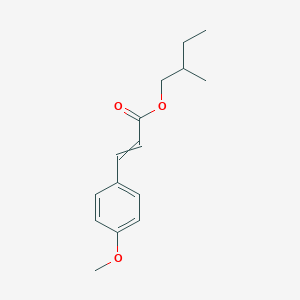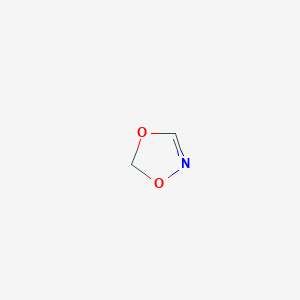
Texas Red C2 maleimide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulforhodamine 101 C2 maleimide, commonly referred to as SR 101 C2 maleimide, is a thiol-reactive fluorescent probe. It is widely used in bioconjugation techniques due to its ability to form stable thioether linkages with sulfhydryl groups in proteins, peptides, and other biomolecules . This compound is particularly valued for its bright red fluorescence, which is similar to that of Texas Red-derived biopolymers .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of SR 101 C2 maleimide involves the reaction of sulforhodamine 101 with maleimide derivatives. The maleimide group reacts specifically with sulfhydryl groups when the pH of the reaction mixture is between 6.5 and 7.5, resulting in the formation of a stable thioether linkage . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the fluorescent properties.
Industrial Production Methods
Industrial production of SR 101 C2 maleimide follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maintain the purity and yield of the final product. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the compound.
化学反应分析
Types of Reactions
SR 101 C2 maleimide primarily undergoes addition reactions with thiol groups in proteins and peptides. This reaction is a type of Michael addition, where the maleimide acts as the Michael acceptor and the thiolate (derived from the thiol group) acts as the Michael donor .
Common Reagents and Conditions
The reaction between SR 101 C2 maleimide and thiol groups typically occurs at neutral pH (around 7.0) and does not require any catalysts . Common reagents used in these reactions include cysteine-containing peptides and proteins, which provide the necessary thiol groups for the reaction.
Major Products Formed
The major product formed from the reaction of SR 101 C2 maleimide with thiol groups is a thiosuccinimide complex. This product is highly stable and retains the fluorescent properties of the original sulforhodamine 101 .
科学研究应用
SR 101 C2 maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
作用机制
The mechanism of action of SR 101 C2 maleimide involves the formation of a stable thioether linkage with thiol groups in proteins and peptides. This reaction occurs through a Michael addition, where the maleimide group acts as the Michael acceptor and the thiolate acts as the Michael donor . The resulting thiosuccinimide complex is highly stable and retains the fluorescent properties of the original compound, allowing for effective labeling and tracking of biomolecules .
相似化合物的比较
Similar Compounds
Some compounds similar to SR 101 C2 maleimide include:
Haloacetyls: These compounds also react with thiol groups but form less stable linkages compared to maleimides.
Vinyl Sulfones: These compounds form stable linkages with thiol groups but are less commonly used due to their lower reactivity compared to maleimides.
Uniqueness of SR 101 C2 Maleimide
SR 101 C2 maleimide is unique due to its high specificity for thiol groups, resulting in stable thioether linkages that are not reversible with reducing agents . This stability, combined with its bright red fluorescence, makes it an ideal choice for various bioconjugation and bioimaging applications .
属性
分子式 |
C74H73N8O16S4+ |
|---|---|
分子量 |
1458.7 g/mol |
IUPAC 名称 |
5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate |
InChI |
InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1 |
InChI 键 |
KQVWOVKBCWJWAB-UHFFFAOYSA-O |
规范 SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



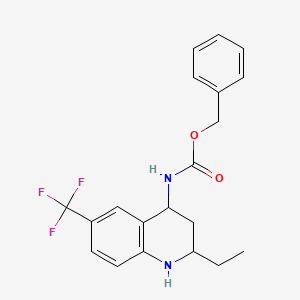

![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
![[(2S,4R)-1-[(5R,6S)-5-(4-chloro-3-fluorophenyl)-6-(6-chloropyridin-3-yl)-6-methyl-3-propan-2-yl-5H-imidazo[2,1-b][1,3]thiazole-2-carbonyl]-4-fluoropyrrolidin-2-yl]-[(6R)-6-ethyl-4,7-diazaspiro[2.5]octan-7-yl]methanone](/img/structure/B14750445.png)
![1-[(2-Hydroxy-5-methylphenyl)diazenyl]naphthalen-2-ol](/img/structure/B14750448.png)
![3-(4-Methylphenyl)-7-nitro-5H-[1,3]thiazolo[2,3-B]quinazolin-5-one](/img/structure/B14750452.png)

![2-[(5-Fluoro-2-nitrophenyl)sulfanyl]aniline](/img/structure/B14750472.png)
